1-[1-(Naphthalene-2-sulfonyl)piperidin-4-yl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine
Description
This compound features a piperazine core substituted with a naphthalene-2-sulfonyl group at the piperidine nitrogen and a 5-(trifluoromethyl)pyridin-2-yl moiety at the distal piperazine nitrogen.
Properties
IUPAC Name |
1-(1-naphthalen-2-ylsulfonylpiperidin-4-yl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27F3N4O2S/c26-25(27,28)21-6-8-24(29-18-21)31-15-13-30(14-16-31)22-9-11-32(12-10-22)35(33,34)23-7-5-19-3-1-2-4-20(19)17-23/h1-8,17-18,22H,9-16H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEHTXKHNIGTYFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCN(CC2)C3=NC=C(C=C3)C(F)(F)F)S(=O)(=O)C4=CC5=CC=CC=C5C=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27F3N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-[1-(Naphthalene-2-sulfonyl)piperidin-4-yl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a piperidine ring, a naphthalene sulfonyl group, and a trifluoromethyl pyridine moiety, which are critical for its biological activity.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets. The naphthalene sulfonyl group is known for its role in enzyme inhibition, particularly in relation to acetylcholinesterase (AChE) and urease activities. The trifluoromethyl pyridine component enhances the lipophilicity and bioavailability of the compound, facilitating its interaction with target proteins.
Biological Activities
-
Enzyme Inhibition :
- The compound has shown significant inhibitory activity against AChE with an IC50 value indicating potent interaction. A study reported similar compounds with IC50 values as low as 2.14 µM for AChE inhibition .
- Urease inhibition was also noted, which is crucial in the treatment of infections caused by urease-producing bacteria.
- Antimicrobial Activity :
- Anticancer Potential :
Case Studies
Several studies have evaluated the biological activity of compounds structurally related to this compound:
Scientific Research Applications
Structural Characteristics
This compound features a complex structure that includes a naphthalene sulfonyl group and a trifluoromethyl pyridine moiety, which contribute to its biological activity. The molecular formula is with a molecular weight of approximately 431.5 g/mol .
Antiviral Activity
Recent studies have demonstrated that compounds similar to 1-[1-(Naphthalene-2-sulfonyl)piperidin-4-yl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine exhibit antiviral properties, particularly against retroviruses like HIV. Research indicates that the structural components of this compound can enhance its efficacy as a non-nucleoside reverse transcriptase inhibitor (NNRTI) . The presence of the naphthalene sulfonyl group is believed to facilitate binding to viral proteins, thereby inhibiting their function.
Receptor Interaction Studies
This compound has been investigated for its interaction with various biological receptors. For instance, it has shown potential as a modulator of metabotropic glutamate receptors (mGluRs), which are involved in numerous neurological processes . The allosteric modulation of these receptors by compounds similar to This compound suggests possible applications in treating neurological disorders.
Case Studies and Research Findings
- Antiviral Efficacy : A study evaluated the antiviral activity of structurally related compounds against HIV strains. The findings indicated that modifications in the piperazine and sulfonyl groups significantly influenced antiviral potency, with some derivatives showing EC50 values in the nanomolar range .
- Receptor Modulation : In vitro studies on mGluR modulation revealed that certain derivatives could enhance or inhibit receptor activity depending on their structural configuration. These findings are crucial for developing targeted therapies for conditions like anxiety and depression .
- Structure–Activity Relationship (SAR) Analysis : Comprehensive SAR analyses have been conducted to determine how variations in the trifluoromethyl and naphthalene moieties affect biological activity. These studies help identify optimal structural features for enhancing drug efficacy while minimizing side effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Modifications: Piperazine-Piperidine Hybrids
Analysis :
Substituent Effects on Bioactivity
Arylpiperazine Derivatives
- 1-(4-Chlorophenyl)piperazine : Simple chlorophenyl substitution shows moderate 5-HT1A affinity (Ki = 86 nM) but lacks sulfonyl or pyridine groups, reducing target engagement complexity.
- 1-(3-(Trifluoromethyl)phenyl)piperazine (PAPP) : Trifluoromethyl enhances 5-HT1A agonism (IC50 = 8 nM) and insecticidal activity (85% mortality in Pseudaletia separata). The target compound’s pyridine ring may mimic this moiety for similar efficacy.
Sulfonyl-Containing Analogs
- 1-(2-Naphthylsulfonyl)-4-(4-nitrobenzyl)piperazine : Nitrobenzyl groups improve solubility but introduce redox-sensitive liabilities. The target compound’s trifluoromethylpyridine avoids nitro-associated toxicity.
- 1-(Benzenesulfonyl)-4-(5-chloro-2-methylphenyl)piperazine : Chloro-methyl substitution enhances antimicrobial activity (MIC = 2 µg/mL), suggesting the target’s naphthalene sulfonyl group could similarly augment antibacterial properties.
Pharmacological and Physicochemical Properties
Predicted Physicochemical Parameters
Implications : Higher logP in the target compound suggests improved blood-brain barrier penetration but may require formulation optimization for aqueous solubility.
Receptor Binding and Selectivity
- Dopamine D2 Receptor : Analog 1-(2-methoxyphenyl)-4-(piperidin-4-ylmethyl)piperazine shows Ki = 9 nM , suggesting the target’s naphthalene sulfonyl group could enhance affinity through hydrophobic interactions.
- 5-HT1A Receptor : PAPP derivatives with trifluoromethyl groups achieve IC50 < 10 nM ; the target’s pyridine moiety may similarly engage polar residues in the binding pocket.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
